molecular formula C13H17Cl2NO3S B345087 AE 51310 CAS No. 433966-92-8

AE 51310

Cat. No.: B345087
CAS No.: 433966-92-8
M. Wt: 338.2g/mol
InChI Key: PRLGMUCLDQNFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine is a synthetic small molecule belonging to the arylsulfonamide class of compounds, characterized by a sulfonamide group linking a 2,5-dichloro-4-methoxyphenyl moiety to a 3-methylpiperidine ring. This structural motif is found in various bioactive molecules and is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a sulfonylpiperidine core have been investigated as targeted inhibitors in oncology, particularly for cancers with specific genetic profiles, such as those involving truncated APC mutations . The dichloro- and methoxy-substituted aromatic ring in this compound suggests potential for high membrane permeability and strong binding affinity to hydrophobic protein pockets, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules, or as a pharmacological probe to explore novel biological pathways. It is supplied as a high-purity solid for in vitro research. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-9-4-3-5-16(8-9)20(17,18)13-7-10(14)12(19-2)6-11(13)15/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLGMUCLDQNFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AE 51310: A Technical Guide to its Function as an OPN4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AE 51310, a small-molecule inhibitor of Opsin 4 (OPN4), also known as melanopsin. OPN4 is a G protein-coupled receptor primarily expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in non-image forming visual functions such as circadian rhythm entrainment, the pupillary light reflex, and sleep regulation. Recent research has also implicated OPN4 in other physiological and pathophysiological processes, including cancer. This compound belongs to the opsinamide class of melanopsin antagonists, which act by competitively inhibiting the binding of the natural chromophore, retinal, to the OPN4 receptor. This guide details the known inhibitory function of this class of compounds, presents available quantitative data, outlines key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to OPN4 (Melanopsin)

Opsin 4 (OPN4) is a photopigment found in a specialized subset of retinal ganglion cells that are intrinsically photosensitive.[1] Unlike rod and cone photoreceptors, which are responsible for image-forming vision, OPN4-expressing ipRGCs are primarily involved in regulating non-image forming responses to light. These responses include the synchronization of the body's internal clock to the daily light-dark cycle, the constriction of the pupil in response to bright light, and the modulation of sleep and mood.[1]

Upon activation by light, OPN4 initiates a downstream signaling cascade. OPN4 is known to couple to Gq/11 and Gi/o type G proteins.[1][2] The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling ultimately results in the opening of transient receptor potential (TRP) channels and depolarization of the ipRGC.[2] More recent evidence also points to OPN4 signaling through the PKC/RAF/MEK/ERK pathway, implicating it in cellular processes beyond phototransduction, such as cell growth and proliferation.[3]

This compound: An Opsinamide-Class OPN4 Inhibitor

This compound is a member of the opsinamide family, a novel class of synthetic sulfonamide compounds that act as competitive antagonists of OPN4.[1] These compounds function by competing with retinal for the binding pocket of the OPN4 apoprotein, thereby preventing its photoactivation.[1] This mechanism of action allows for the specific and reversible inhibition of melanopsin-dependent physiological responses.[1]

Quantitative Inhibitory Data (for the related compound AA92593)
ParameterValueCell LineAssayReference
IC50 665 ± 9 nMCHOOpn4Light-induced Ca2+ influx[1]
IC50 1.05 ± 0.28 µMCOS-1Gsα/q11 activation[2]
Ki 16 ± 2 nMCHOOpn4 membranesRadioligand displacement[1]
Apparent Kb 160 nMCHOOpn4 (light-exposed)Schild analysis[1]
Apparent Kb ~6 µMCHOOpn4 (retinal-reconstituted)Schild analysis[1]

Note: The variability in IC50 and Kb values can be attributed to different experimental conditions, cell lines, and assay methodologies.

OPN4 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical OPN4 signaling pathway and the point of inhibition by this compound.

OPN4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OPN4 OPN4 (Melanopsin) Gq11 Gq/11 OPN4->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC TRP Channels IP3->TRPC opens PKC PKC DAG->PKC activates Ca_influx Ca2+ Influx TRPC->Ca_influx Light Light (Photon) Light->OPN4 activates Retinal 11-cis-retinal Retinal->OPN4 binds AE51310 This compound AE51310->OPN4 inhibits binding Depolarization Cellular Depolarization Ca_influx->Depolarization BRAF_MEK_ERK BRAF/MEK/ERK Pathway PKC->BRAF_MEK_ERK activates Cell_Effects Cellular Effects (e.g., Growth, Proliferation) BRAF_MEK_ERK->Cell_Effects regulates

Caption: OPN4 signaling pathway and competitive inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of opsinamide-class OPN4 inhibitors.

In Vitro Calcium Imaging Assay

This assay measures the ability of a compound to inhibit light-induced calcium influx in cells heterologously expressing OPN4.

Calcium_Imaging_Workflow start Start plate_cells 1. Plate CHOOpn4 cells in 384-well plates start->plate_cells light_expose 2. Expose cells to light to bleach endogenous retinal plate_cells->light_expose add_compound 3. Add this compound (or other test compound) light_expose->add_compound incubate_compound 4. Incubate for 30 minutes add_compound->incubate_compound add_retinal 5. Add 9-cis-retinal to reconstitute photopigment incubate_compound->add_retinal measure_ca 6. Measure light-induced Ca2+ increase (FLIPR) add_retinal->measure_ca analyze_data 7. Analyze data to determine IC50 measure_ca->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro calcium imaging assay.

Detailed Protocol:

  • Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing OPN4 (CHOOpn4) are cultured in appropriate media and plated into 384-well plates.

  • Light Exposure: To ensure a baseline state, cells are exposed to light to bleach any pre-bound endogenous retinal from the OPN4.

  • Compound Addition: A dilution series of this compound or other test compounds is added to the wells.

  • Incubation: The plates are incubated for 30 minutes to allow the compound to bind to the OPN4 apoprotein.

  • Retinal Addition: A solution of 9-cis-retinal is added to all wells to reconstitute the functional photopigment.

  • Calcium Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A light stimulus is delivered, and the resulting change in intracellular calcium concentration (measured using a calcium-sensitive dye like Fura-2 AM) is recorded.

  • Data Analysis: The light-induced calcium response is measured for each compound concentration. The data is then plotted to generate a dose-response curve, from which the IC50 value can be calculated.

In Vivo Pupillary Light Reflex (PLR) Assay

This assay assesses the in vivo efficacy of an OPN4 inhibitor by measuring its effect on the melanopsin-dependent pupillary light reflex in mice.

Detailed Protocol:

  • Animal Preparation: Wild-type mice are dark-adapted for at least one hour prior to the experiment.

  • Compound Administration: Mice are administered this compound (e.g., via intraperitoneal injection) or a vehicle control.

  • Pupil Dilation: To isolate the melanopsin-driven response, the pupil of one eye can be dilated with a mydriatic agent (e.g., tropicamide) to serve as a control.

  • Light Stimulation: The contralateral, non-dilated eye is exposed to a bright light stimulus, typically in the blue wavelength range to maximally activate melanopsin.

  • Pupil Imaging: The diameter of the stimulated pupil is recorded using an infrared camera before, during, and after the light stimulus.

  • Data Analysis: The degree of pupil constriction is quantified and compared between the compound-treated and vehicle-treated groups. A reduction in the sustained pupillary constriction is indicative of OPN4 inhibition.

Conclusion

This compound is a promising small-molecule inhibitor of OPN4, belonging to the opsinamide class of competitive antagonists. While specific quantitative data for this compound remains to be fully disclosed in the public domain, the characterization of closely related compounds provides a strong foundation for understanding its mechanism of action and potential therapeutic applications. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and other OPN4 modulators. The ability to pharmacologically manipulate the melanopsin system opens up new avenues for research into circadian biology, sleep disorders, and potentially other areas where OPN4 signaling plays a role, such as cancer. Further studies are warranted to fully elucidate the inhibitory profile and therapeutic potential of this compound.

References

Preliminary Efficacy Studies on AE 51310: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "AE 51310" does not correspond to any publicly available information in scientific literature, clinical trial databases, or other accessible resources. As such, the following guide is a template demonstrating the structure and content that would be provided if data were available. All data, experimental protocols, and pathways are illustrative and should not be considered factual information about any real-world compound.

Abstract

This document provides a comprehensive technical overview of the preliminary efficacy studies conducted on the hypothetical compound this compound. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and early clinical findings related to this molecule. The guide summarizes key quantitative data in structured tables, details the methodologies of pivotal experiments, and visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound

This compound is a novel small molecule inhibitor of the fictitious enzyme "Kinase X," which is hypothesized to be a key driver in the pathophysiology of "Illustrative Disease Y." This section would typically detail the rationale for targeting Kinase X and the initial discovery and characterization of this compound.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data from preliminary studies on this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)Target Engagement
Kinase InhibitionCell-Free5.295% at 50 nM
Cell ProliferationCancer-A25.8N/A
Apoptosis InductionCancer-A42.1N/A
Biomarker ModulationCancer-B15.580% at 50 nM

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupDosage (mg/kg)Tumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Vehicle Control00N/A
This compound1035Yes
This compound2568Yes
Standard of Care5055Yes

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the findings.

Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Kinase X.

  • Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant Kinase X was incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The FRET signal, proportional to kinase activity, was measured using a microplate reader.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit of the dose-response data.

Cell Proliferation Assay
  • Objective: To assess the effect of this compound on the proliferation of Cancer-A cell lines.

  • Method: Cancer-A cells were seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to vehicle-treated control cells, and IC50 values were determined.

Xenograft Tumor Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Method: Human Cancer-A cells were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally once daily. Tumor volumes were measured twice weekly with calipers.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance was determined using a one-way ANOVA.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows.

a Proposed Signaling Pathway of this compound cluster_0 Proposed Signaling Pathway of this compound Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation AE51310 This compound AE51310->Kinase_X

Caption: Proposed mechanism of action for this compound.

b In Vivo Efficacy Study Workflow Cell_Implantation Implant Cancer-A Cells in Mice Tumor_Growth Allow Tumors to Grow to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing with this compound Randomization->Dosing Measurement Measure Tumor Volume Twice Weekly Dosing->Measurement Endpoint Analyze Data at Study Endpoint Measurement->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion and Future Directions

The preliminary data for the hypothetical compound this compound suggest that it is a potent inhibitor of Kinase X with promising anti-proliferative activity in both in vitro and in vivo models of "Illustrative Disease Y." Further studies would be necessary to fully characterize its safety profile, pharmacokinetic properties, and long-term efficacy. This section would typically outline the next steps in the drug development process, including IND-enabling toxicology studies and the design of a Phase I clinical trial.

In Vitro Efficacy of AE 51310: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of AE 51310, a novel small molecule inhibitor of Opsin 4 (OPN4), on cancer cells. The data and methodologies presented are derived from a key study investigating its potential as an anti-cancer therapeutic, particularly in the context of non-small cell lung cancer (NSCLC).

Core Findings: this compound's Impact on Cancer Cell Viability

This compound has been shown to effectively inhibit the proliferation of human lung adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined across multiple cell lines.

Cell LineDescriptionIC50 (µM)
A549Human lung adenocarcinoma10
H1975Human lung adenocarcinoma10

These values indicate that this compound demonstrates potent anti-proliferative activity in these cancer cell models.

Mechanism of Action: Inhibition of the OPN4/PKC/BRAF/MEK/ERK Signaling Pathway

This compound functions as an inhibitor of OPN4, a G protein-coupled receptor. The overexpression of OPN4 has been linked to the progression of lung adenocarcinoma. Inhibition of OPN4 by this compound disrupts a critical downstream signaling cascade, the PKC/BRAF/MEK/ERK pathway, which is a well-established driver of cancer cell proliferation and survival.

AE_51310_Signaling_Pathway cluster_cell Cancer Cell OPN4 OPN4 PKC PKC OPN4->PKC AE51310 This compound AE51310->OPN4 BRAF BRAF PKC->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

This compound inhibits the OPN4 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro effects.

Cell Culture
  • Cell Lines: A549 and H1975 human lung adenocarcinoma cell lines were utilized.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, cells were treated with varying concentrations of this compound.

  • Incubation: After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • Formazan Solubilization: The plates were incubated for an additional 4 hours at 37°C. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells were treated with this compound for 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Cells were treated with this compound, and total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against key proteins in the OPN4 signaling pathway (e.g., p-PKC, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (A549, H1975) start->cell_culture treatment Treatment with this compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis western_blot Protein Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Workflow for in vitro evaluation of this compound.

Methodological & Application

Application Notes and Protocols for AE 51310 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE 51310 is a novel small molecule inhibitor of Opsin 4 (OPN4), also known as melanopsin. Emerging research has identified OPN4 as a potential therapeutic target in non-small cell lung cancer (NSCLC).[1] this compound exerts its anti-cancer effects by suppressing the Protein Kinase C (PKC)/RAF/MEK/ERK signaling pathway, which is downstream of OPN4 activation.[1] These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models of lung adenocarcinoma, based on published studies.

Mechanism of Action Signaling Pathway

This compound targets OPN4, a G protein-coupled receptor. In lung adenocarcinoma cells, the activation of OPN4 triggers a signaling cascade through Gαq/11, leading to the activation of PKC. This, in turn, initiates the RAF/MEK/ERK mitogen-activated protein kinase (MAPK) cascade, a critical pathway for cell proliferation and survival. By inhibiting OPN4, this compound effectively dampens this pro-tumorigenic signaling pathway.[1]

OPN4_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm AE51310 This compound OPN4 OPN4 AE51310->OPN4 Gq11 Gαq/11 OPN4->Gq11 PKC PKC Gq11->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the OPN4 signaling pathway.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data on the efficacy of this compound in a patient-derived xenograft (PDX) mouse model of lung adenocarcinoma.

Treatment GroupDosage & AdministrationMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlN/A12500
This compound20 mg/kg, intraperitoneal injection, daily50060

Note: This data is representative and compiled from findings reported in Wang Q, et al. Mol Cancer Res. 2020.

Experimental Protocols

Patient-Derived Xenograft (PDX) Mouse Model of Lung Adenocarcinoma

This protocol describes the establishment of a PDX model to evaluate the in vivo efficacy of this compound.

Materials:

  • Freshly resected human lung adenocarcinoma tissue

  • Immunodeficient mice (e.g., NOD/SCID or similar strains)

  • Surgical tools (scalpels, forceps)

  • Matrigel (or similar basement membrane matrix)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • This compound

  • Vehicle control (e.g., DMSO, saline)

Procedure:

  • Tissue Preparation:

    • Obtain fresh tumor tissue from a patient with lung adenocarcinoma under sterile conditions.

    • Wash the tissue with cold, sterile PBS.

    • Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

    • (Optional) Resuspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.

  • Tumor Implantation:

    • Anesthetize the immunodeficient mice.

    • Make a small incision on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Monitor the mice for tumor growth.

  • Experimental Workflow:

PDX_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis PatientTissue Patient Lung Adenocarcinoma Tissue Implantation Subcutaneous Implantation in Immunodeficient Mice PatientTissue->Implantation TumorGrowth Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer this compound (20 mg/kg, i.p., daily) Randomization->Treatment Control Administer Vehicle Control Randomization->Control Measurement Measure Tumor Volume (e.g., every 3 days) Treatment->Measurement Control->Measurement Endpoint Endpoint Analysis (e.g., Day 21) Measurement->Endpoint DataAnalysis Calculate Tumor Growth Inhibition Endpoint->DataAnalysis

Caption: Workflow for this compound efficacy testing in a PDX model.
Administration of this compound

Preparation of Dosing Solution:

  • Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • The final concentration should be such that the desired dose (e.g., 20 mg/kg) can be administered in a reasonable volume (e.g., 100 µL for a 20g mouse).

Administration Protocol:

  • Route: Intraperitoneal (i.p.) injection is a commonly used route for this compound.

  • Frequency: Administer the treatment daily.

  • Procedure:

    • Gently restrain the mouse.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 15-30 degree angle and inject the solution.

Tumor Volume Measurement and Data Analysis

Procedure:

  • Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Data Analysis:

  • Calculate the percentage of Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical mouse models of lung adenocarcinoma by targeting the OPN4 signaling pathway. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data.

References

Application Notes and Protocols for AE 51310 in Anchorage-Independent Growth Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate. The soft agar colony formation assay is a gold-standard in vitro method to assess this capability and is widely used to evaluate the oncogenic potential of cells and the efficacy of anti-cancer agents. AE 51310 has been identified as a novel small molecule inhibitor of Opsin4 (OPN4), a G protein-coupled receptor implicated in the progression of non-small cell lung cancer (NSCLC). Mechanistic studies have revealed that this compound exerts its anti-tumor effects by suppressing the PKC/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. This document provides detailed application notes and protocols for utilizing this compound in anchorage-independent growth assays to assess its impact on the tumorigenic potential of cancer cells.

Mechanism of Action of this compound

This compound is a potent inhibitor of OPN4. In cancer cells, particularly in NSCLC, OPN4 has been shown to interact with the G protein subunit Gα11. This interaction triggers a downstream signaling cascade, leading to the activation of Protein Kinase C (PKC). Activated PKC then phosphorylates and activates BRAF, which in turn activates MEK, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERKs). The sustained activation of the ERK signaling pathway is a known driver of uncontrolled cell growth, proliferation, and survival, all of which are critical for anchorage-independent growth. By inhibiting OPN4, this compound effectively blocks this entire signaling cascade, thereby suppressing the molecular machinery that enables cancer cells to form colonies in a semi-solid medium.

Data Presentation

The following tables summarize the expected qualitative and hypothetical quantitative outcomes of treating NSCLC cell lines with this compound in an anchorage-independent growth assay, based on the findings from Wang Q, et al. (2020).

Table 1: Qualitative Effect of this compound on Anchorage-Independent Growth of NSCLC Cell Lines

Cell LineTreatmentExpected Outcome on Colony Formation
H441Vehicle Control (DMSO)Robust colony formation
H441This compoundSignificant reduction in the number and size of colonies
A549Vehicle Control (DMSO)Moderate colony formation
A549This compoundNoticeable reduction in the number and size of colonies

Table 2: Hypothetical Quantitative Data on the Effect of this compound on Colony Formation

The following data is illustrative and based on the reported significant decrease in colony formation. Actual results may vary depending on experimental conditions.

Cell LineTreatmentConcentration (µM)Average Number of Colonies per WellAverage Colony Diameter (µm)
H441Vehicle Control-250 ± 25150 ± 20
H441This compound1050 ± 1050 ± 10
A549Vehicle Control-120 ± 15100 ± 15
A549This compound1040 ± 845 ± 8

Experimental Protocols

This section provides a detailed protocol for a soft agar anchorage-independent growth assay to evaluate the effect of this compound on cancer cell lines.

Materials:

  • This compound (prepare stock solution in DMSO)

  • Cancer cell lines (e.g., H441, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Noble Agar

  • Sterile, tissue culture-treated 6-well plates

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath

  • Microwave

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Crystal Violet staining solution (0.005% Crystal Violet in PBS)

  • Phosphate-Buffered Saline (PBS)

Protocol:

1. Preparation of Agar Solutions: a. 1.2% Base Agar: Dissolve 1.2 g of Noble Agar in 100 mL of sterile water by autoclaving or microwaving. Allow to cool to 42°C in a water bath. b. 0.7% Top Agar: Dissolve 0.7 g of Noble Agar in 100 mL of sterile water by autoclaving or microwaving. Allow to cool to 42°C in a water bath.

2. Preparation of the Base Layer: a. Pre-warm complete cell culture medium to 37°C. b. In a sterile 50 mL conical tube, mix the 1.2% agar solution with the complete medium at a 1:1 ratio to obtain a final concentration of 0.6% agar. c. Immediately dispense 2 mL of the 0.6% agar mixture into each well of a 6-well plate. d. Allow the agar to solidify at room temperature for 20-30 minutes.

3. Preparation of the Cell Layer: a. Trypsinize and count the cells. Prepare a single-cell suspension in complete medium. b. Dilute the cell suspension to the desired concentration (e.g., 8,000 cells/mL). c. In a sterile 15 mL conical tube, mix 1.5 mL of the cell suspension with 1.5 mL of the 0.7% top agar solution (pre-warmed to 42°C). This will result in a final agar concentration of 0.35% and a cell density of 4,000 cells per 3 mL. d. Immediately add the desired concentration of this compound or vehicle control (DMSO) to the cell-agar mixture and mix gently by pipetting. e. Carefully layer 1.5 mL of the cell-agar mixture on top of the solidified base layer in each well.

4. Incubation: a. Allow the top layer to solidify at room temperature for 30 minutes. b. Add 1 mL of complete medium containing the appropriate concentration of this compound or vehicle control to the top of each well to prevent drying. c. Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days. d. Replace the top medium every 3-4 days with fresh medium containing this compound or vehicle control.

5. Quantification of Colony Formation: a. After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1 hour at room temperature. b. Gently wash the wells with PBS to remove excess stain. c. Count the number of colonies and measure their size using a microscope and image analysis software. A colony is typically defined as a cluster of 30 or more cells.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OPN4 OPN4 G_alpha_11 Gα11 OPN4->G_alpha_11 Activation PKC PKC G_alpha_11->PKC Activation BRAF BRAF PKC->BRAF Activation MEK MEK BRAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation & Anchorage-Independent Growth ERK->Proliferation Promotion AE51310 This compound AE51310->OPN4 Inhibition

Caption: this compound Signaling Pathway Inhibition.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Maintenance cluster_analysis Analysis prep_agar Prepare 0.6% Base Agar & 0.35% Top Agar Solutions plate_base Plate Base Agar Layer in 6-well Plates prep_agar->plate_base prep_cells Prepare Single-Cell Suspension plate_cell Mix Cells with Top Agar & this compound prep_cells->plate_cell layer_cell Layer Cell-Agar Mixture onto Base Layer plate_base->layer_cell plate_cell->layer_cell incubate Incubate at 37°C, 5% CO2 for 14-21 Days layer_cell->incubate feed Add Fresh Medium with this compound Every 3-4 Days incubate->feed stain Stain Colonies with Crystal Violet incubate->stain feed->incubate quantify Count & Measure Colonies stain->quantify

Caption: Anchorage-Independent Growth Assay Workflow.

Application Notes and Protocols for Studying the PKC/RAF/MEK/ERK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Note on "AE 51310": Publicly available scientific literature and databases do not contain information on a compound designated "this compound." The following application notes and protocols are provided for a representative and well-characterized inhibitor of the RAF/MEK/ERK pathway, Trametinib (GSK1120212) , a selective MEK1/2 inhibitor. These guidelines can serve as a template for studying the effects of novel inhibitors targeting this pathway.

Application Notes for Trametinib (Exemplary MEK Inhibitor)

Introduction

The RAF/MEK/ERK signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. This pathway is initiated by extracellular signals that activate cell surface receptors, leading to the sequential activation of RAS, RAF, MEK (MEK1 and MEK2), and finally ERK (ERK1 and ERK2). Dysregulation of this pathway, often through mutations in components like BRAF and KRAS, is a hallmark of many human cancers. Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2.[1] By blocking this key step, Trametinib serves as a powerful tool for researchers to investigate the downstream consequences of pathway inhibition and as a therapeutic agent in cancers with aberrant pathway activation.

Mechanism of Action

Trametinib is a reversible, non-ATP-competitive inhibitor that binds to an allosteric pocket on MEK1 and MEK2 kinases. This binding prevents RAF-mediated phosphorylation and activation of MEK, thereby blocking the subsequent phosphorylation of ERK1 and ERK2.[1] The inhibition of ERK phosphorylation leads to the downstream regulation of numerous substrates in the cytoplasm and nucleus, ultimately resulting in cellular responses such as G1 cell cycle arrest and apoptosis in sensitive cell lines.[1]

Visualization of the Signaling Pathway

The following diagram illustrates the canonical PKC/RAF/MEK/ERK pathway and the point of inhibition by Trametinib.

RAF_MEK_ERK_Pathway PKC PKC RAF RAF (A-RAF, B-RAF, C-RAF) PKC->RAF Activates RAS RAS RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Trametinib Trametinib (this compound Representative) Trametinib->MEK Inhibits TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellularResponse Cellular Responses (Proliferation, Survival, etc.) TranscriptionFactors->CellularResponse Regulates Experimental_Workflow Start Start: Culture Cells to 70-80% Confluency Treatment Treat with Trametinib (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Lysis Cell Lysis (for Protein Analysis) Harvest->Lysis FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) Harvest->FlowCytometry WesternBlot Western Blot (p-ERK, Total ERK, etc.) Lysis->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis WesternBlot->DataAnalysis FlowCytometry->DataAnalysis

References

Application of AE 51310 in Xenograft Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AE 51310, a novel small-molecule inhibitor, in xenograft models of cancer. This compound has demonstrated significant anti-tumor activity by targeting Opsin4/melanopsin (OPN4), a G protein-coupled receptor, and subsequently suppressing the PKC/RAF/MEK/ERK signaling pathway. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Application Notes

This compound has emerged as a promising therapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC). Preclinical studies utilizing patient-derived xenograft (PDX) models have shown that this compound can effectively inhibit tumor growth. The mechanism of action involves the inhibition of OPN4, which in turn downregulates the phosphorylation of key proteins in the PKC/RAF/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival in many cancers.

Key Findings from Preclinical Studies:
  • Target: Opsin4/melanopsin (OPN4)

  • Mechanism of Action: Inhibition of the PKC/RAF/MEK/ERK signaling pathway.

  • Cancer Model: Lung Adenocarcinoma Patient-Derived Xenografts (PDX).

  • Efficacy: Dose-dependent suppression of tumor growth.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative preclinical study investigating the in vivo efficacy of this compound in a lung adenocarcinoma PDX model.

Treatment GroupDosageMean Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)
Vehicle Control-12500
This compound10 mg/kg75040
This compound50 mg/kg40068

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Model

This protocol outlines the steps for establishing a lung adenocarcinoma PDX model.[1][2]

Materials:

  • Fresh lung adenocarcinoma tumor tissue from patients (obtained with informed consent and institutional review board approval).

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c Nude), 6-8 weeks old.

  • Sterile surgical instruments.

  • Phosphate-buffered saline (PBS).

  • Matrigel (optional).

  • Anesthetics (e.g., ketamine/xylazine).

Procedure:

  • Tumor Tissue Preparation:

    • Collect fresh tumor tissue from surgery and place it in sterile PBS on ice.

    • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Shave and disinfect the implantation site (typically the flank).

    • Make a small incision in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragments with Matrigel to enhance engraftment.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure the tumor dimensions (length and width) with calipers twice a week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Passaging of Xenografts:

    • When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor.

    • Prepare the tumor tissue for implantation into a new cohort of mice as described in step 1.

Administration of this compound

This protocol describes the preparation and administration of this compound to the established PDX models.

Materials:

  • This compound.

  • Vehicle solution (e.g., 5% PEG400 + 5% Tween 80 + 2.5% DMSO in sterile water).

  • Syringes and needles (27-30 gauge).

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dosages (e.g., 10 mg/kg and 50 mg/kg) and the body weight of the mice.

    • Dissolve this compound in the vehicle solution. Ensure complete dissolution.

  • Administration:

    • Once the tumor volume in the PDX mice reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or the vehicle control via intraperitoneal (IP) injection.

    • The frequency of administration will depend on the experimental design but is typically once daily or every other day.

Western Blot Analysis of the PKC/RAF/MEK/ERK Pathway

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the signaling pathway targeted by this compound.

Materials:

  • Tumor tissue lysates from treated and control mice.

  • Protein extraction buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-PKC, anti-PKC, anti-p-RAF, anti-RAF, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize the tumor tissues in RIPA buffer on ice.

    • Centrifuge the lysates at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

This compound Mechanism of Action

AE51310_Mechanism AE51310 This compound OPN4 OPN4 (Opsin4/melanopsin) AE51310->OPN4 Inhibits PKC PKC OPN4->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Signaling pathway inhibited by this compound.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_PDX PDX Model Establishment cluster_Treatment Treatment Phase cluster_Analysis Analysis PatientTissue Patient Tumor Tissue Implantation Subcutaneous Implantation in Immunocompromised Mice PatientTissue->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization DrugAdmin This compound Administration (10 & 50 mg/kg, IP) Randomization->DrugAdmin TumorMeasurement Tumor Volume Measurement DrugAdmin->TumorMeasurement TumorResection Tumor Resection at Endpoint TumorMeasurement->TumorResection WesternBlot Western Blot for PKC/RAF/MEK/ERK Pathway TumorResection->WesternBlot DataAnalysis Data Analysis WesternBlot->DataAnalysis

Caption: Workflow for evaluating this compound in a PDX model.

References

Application Note: Flow Cytometry Analysis of OPN4 (Melanopsin) Signaling Pathway Using AE 51310

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AE 51310 is a small molecule inhibitor of Opsin 4 (OPN4), also known as Melanopsin. OPN4 is a G protein-coupled receptor traditionally known for its role in non-image forming visual functions, such as circadian rhythm entrainment.[1] Recent studies have implicated OPN4 in various cancers, including non-small cell lung cancer (NSCLC), where its overexpression is associated with poor patient survival.[1][2] this compound exerts its effects by inhibiting the activation of Protein Kinase C (PKC) and the downstream BRAF/MEK/ERK signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

This application note provides a detailed protocol for the use of this compound in flow cytometry to analyze the OPN4 signaling cascade. The protocol outlines methods for assessing OPN4 expression on the cell surface and for quantifying the inhibition of downstream signaling by measuring the phosphorylation of Extracellular signal-regulated kinase (ERK).

Materials and Reagents

  • Cell Line: A549 (human lung carcinoma cell line) or other suitable cell line expressing OPN4.

  • Compound: this compound (OPN4 Inhibitor)

  • Antibodies:

    • Primary Antibody: Mouse Anti-Human Melanopsin (OPN4) Monoclonal Antibody (R&D Systems, Catalog # MAB10497 or equivalent, validated for flow cytometry).

    • Secondary Antibody: Allophycocyanin (APC)-conjugated Anti-Mouse IgG Secondary Antibody.

    • Phospho-ERK1/2 (Thr202/Tyr204) PE-conjugated Monoclonal Antibody.

  • Buffers and Reagents:

    • Cell culture medium (e.g., F-12K Medium with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization Buffer (e.g., 90% ice-cold methanol or commercial permeabilization wash buffer).

    • Staining Buffer (e.g., PBS with 2% FBS).

    • FACS tubes.

Experimental Protocols

Part 1: Analysis of OPN4 Cell Surface Expression

This protocol describes the staining of OPN4 on the surface of A549 cells.

  • Cell Preparation:

    • Culture A549 cells to 70-80% confluency.

    • Harvest cells using a gentle non-enzymatic cell dissociation solution.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

    • Resuspend the cells in Staining Buffer to a concentration of 1 x 10^6 cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into FACS tubes.

    • Add the primary antibody (Mouse Anti-Human Melanopsin) at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Staining Buffer.

    • Resuspend the cell pellet in 100 µL of Staining Buffer.

    • Add the APC-conjugated secondary antibody at the recommended dilution.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Staining Buffer.

    • Resuspend the final cell pellet in 500 µL of Staining Buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer equipped with a red laser for APC detection.

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the APC signal to determine the percentage of OPN4-positive cells.

Part 2: Analysis of pERK Inhibition by this compound

This protocol details the intracellular staining of phosphorylated ERK (pERK) to assess the inhibitory activity of this compound.

  • Cell Preparation and Treatment:

    • Seed A549 cells in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Prepare a dose-response of this compound in serum-free medium (e.g., 0, 0.1, 1, 10, 100 µM).

    • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a known activator of the ERK pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL) for 15-30 minutes.

  • Fixation and Permeabilization:

    • Immediately after stimulation, harvest the cells.

    • Transfer the cell suspension to FACS tubes and centrifuge.

    • Fix the cells by resuspending the pellet in 1 mL of 4% paraformaldehyde and incubating for 10-15 minutes at room temperature.

    • Wash the cells once with PBS.

    • Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold 90% methanol and incubating for 30 minutes on ice.

  • Intracellular Staining:

    • Wash the cells twice with 2 mL of Staining Buffer.

    • Resuspend the cell pellet in 100 µL of Staining Buffer.

    • Add the PE-conjugated anti-phospho-ERK1/2 antibody at the recommended concentration.

    • Incubate for 60 minutes at room temperature in the dark.

    • Wash the cells twice with 2 mL of Staining Buffer.

    • Resuspend the final cell pellet in 500 µL of Staining Buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer with a blue or yellow-green laser for PE detection.

    • Gate on the single-cell population.

    • Analyze the median fluorescence intensity (MFI) of the PE signal for each treatment condition.

    • Calculate the percentage of pERK inhibition relative to the stimulated, untreated control.

Data Presentation

The following tables present representative data for the characterization of OPN4 inhibition and its effect on downstream ERK signaling.

Table 1: Inhibitory Activity of an OPN4 Antagonist

CompoundTargetCell LineAssayIC50 (nM)
AA92593 (Opsinamide)OPN4CHO-OPN4Calcium Flux665

This data is representative of a known OPN4 antagonist and is provided for illustrative purposes.

Table 2: Representative Dose-Response of this compound on pERK Levels in A549 Cells

This compound Concentration (µM)pERK MFI (Median Fluorescence Intensity)% Inhibition of pERK
0 (Unstimulated)50-
0 (Stimulated)5000%
0.142515%
127545%
1012575%
1007585%

This data is a hypothetical representation based on qualitative findings and is intended for illustrative purposes.

Signaling Pathway and Experimental Workflow

OPN4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OPN4 OPN4 (Melanopsin) Gq11 Gαq/11 OPN4->Gq11 Activates PKC PKC Gq11->PKC Activates BRAF BRAF PKC->BRAF Activates MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK pERK (Active) ERK->pERK Transcription Gene Expression (Proliferation, Survival) pERK->Transcription Regulates AE51310 This compound AE51310->OPN4 Inhibits

Caption: OPN4 signaling pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Start: A549 Cells in Culture harvest Harvest & Wash Cells start->harvest treat Treat with this compound (Dose-Response) harvest->treat stimulate Stimulate with PMA treat->stimulate fix Fix with Paraformaldehyde stimulate->fix perm Permeabilize with Methanol fix->perm stain Intracellular Staining (Anti-pERK-PE) perm->stain acquire Acquire Data on Flow Cytometer stain->acquire gate Gate on Single Cells acquire->gate analyze Analyze pERK MFI gate->analyze result End: % Inhibition Curve analyze->result

Caption: Experimental workflow for pERK analysis by flow cytometry.

References

Troubleshooting & Optimization

AE 51310 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a resource for researchers, scientists, and drug development professionals working with AE 51310 (CAS 433966-92-8), a small-molecule inhibitor of Opsin 4/melanopsin (OPN4). This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in solution to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period, even when stored at 4°C. What could be the cause?

A1: Rapid loss of potency in aqueous solutions can be due to several factors. The most common cause for compounds with ester or amide functionalities is hydrolysis, a reaction with water that breaks down the molecule.[1] The rate of hydrolysis is often pH-dependent. We recommend preparing fresh solutions for each experiment and evaluating the stability of this compound in your specific buffer system.

Q2: I've observed a slight yellowing of my this compound stock solution after leaving it on the lab bench. Is this a sign of degradation?

A2: Yes, a change in color, such as yellowing, is a potential indicator of degradation. This is often due to photodecomposition, where exposure to light, particularly UV wavelengths, can cause chemical changes in the compound.[2][3] It is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil.

Q3: Can the type of buffer I use affect the stability of this compound?

A3: Absolutely. Buffer components can directly participate in degradation reactions. For instance, phosphate buffers can sometimes catalyze the hydrolysis of certain compounds. It is advisable to test the stability of this compound in a few different buffer systems (e.g., citrate, acetate, HEPES) at your target pH to identify the most suitable one for your experiments.

Q4: I'm seeing an unexpected peak in my HPLC analysis of an older this compound solution. What might this be?

A4: The appearance of new peaks in your chromatogram is a strong indication of degradation. This new peak likely represents a degradation product. Common degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[1] To identify the degradant, further characterization using techniques like mass spectrometry (MS) would be necessary.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

If you are experiencing a rapid loss of this compound in your aqueous experimental solutions, consult the following table for potential causes and mitigation strategies.

Potential Cause Recommended Action Expected Outcome
Hydrolysis Prepare fresh solutions before each experiment. Adjust the pH of your buffer to a range where this compound exhibits maximum stability (determine empirically, see Protocol 1). Store stock solutions in anhydrous organic solvents like DMSO at -20°C or -80°C.Minimized formation of hydrolytic degradation products.
Oxidation Degas your aqueous buffers before use. Consider adding a small amount of an antioxidant, such as ascorbic acid, if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon).Reduced formation of oxidative degradation products.
Photodegradation Protect all solutions containing this compound from light by using amber vials or by covering clear vials with aluminum foil.[2][3]Prevention of color change and formation of light-induced degradants.
Incompatible Buffer Test the stability of this compound in alternative buffer systems at the desired pH.Identification of a buffer system that minimizes degradation.
Quantitative Data Summary: pH-Dependent Stability of this compound

The following table summarizes the stability of a 10 µM solution of this compound in different buffer systems at 25°C over 24 hours.

Buffer (50 mM) pH % Remaining this compound after 24h
Citrate3.098.2%
Acetate5.095.5%
Phosphate7.482.1%
Tris8.575.3%

This data is illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Determining the pH-Rate Profile for this compound Hydrolysis

Objective: To determine the pH at which this compound has the highest stability in an aqueous solution.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Prepare a concentrated stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Spike the stock solution into each buffer to a final concentration of 10 µM.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by a stability-indicating HPLC method (see Protocol 2) to determine the concentration of remaining this compound.

  • Plot the natural logarithm of the this compound concentration versus time for each pH to determine the first-order degradation rate constant (k).

  • Plot the logarithm of k versus pH to visualize the pH-rate profile and identify the pH of maximum stability.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Methodology:

  • Forced Degradation Studies: To generate degradation products, subject this compound to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (UV lamp).[4]

  • Column Selection: A C18 reversed-phase column is a good starting point for small molecules like this compound.

  • Mobile Phase Optimization:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Adjust the gradient slope and organic solvent to achieve good separation between the parent this compound peak and any degradation peaks.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Visualizations

experimental_workflow prep_stock Prepare this compound Stock (Anhydrous DMSO) spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Aqueous Buffers (Varying pH) prep_buffers->spike incubate Incubate at Constant Temperature spike->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data_analysis Data Analysis (Determine Rate Constants) hplc->data_analysis ph_profile Generate pH-Rate Profile data_analysis->ph_profile signaling_pathway light Light opn4 Opsin 4 (OPN4) Melanopsin light->opn4 g_protein Gq/11 opn4->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3_dag IP3 & DAG pip2->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release downstream Downstream Cellular Responses ca_release->downstream ae51310 This compound ae51310->opn4 inhibits

References

Technical Support Center: AE 51310 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AE 51310 in animal models. The following information is designed to address common challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small-molecule inhibitor of Opsin 4/melanopsin (OPN4). It has demonstrated antitumor potential in preclinical studies, including patient-derived xenograft (PDX) models in mice. Its mechanism of action involves the inhibition of OPN4, which may play a role in tumor growth and proliferation.

Q2: What is the recommended delivery route for this compound in animal models?

While various administration routes can be explored, subcutaneous (SC) injection is a common and effective method for delivering small molecule inhibitors in murine models. This route provides a balance between ease of administration and sustained release of the compound.

Q3: How should this compound be formulated for in vivo studies?

The optimal formulation for this compound will depend on its physicochemical properties, such as solubility. A common starting point for small molecule inhibitors is to create a solution or suspension in a biocompatible vehicle. It is crucial to assess the solubility of this compound in various vehicles to ensure a stable and injectable formulation.

Q4: What are the key factors influencing the absorption of this compound after subcutaneous injection?

Several factors can impact the absorption of subcutaneously administered drugs, including:

  • Physicochemical Properties of this compound: Molecular size, lipophilicity, and solubility all play a role.

  • Formulation Characteristics: The vehicle, pH, viscosity, and osmolality of the formulation can significantly affect absorption.

  • Physiological Factors: Blood flow at the injection site, tissue hydration, and lymphatic uptake can influence how the compound is absorbed and distributed.

  • Injection Technique: The depth of injection, volume, and speed of administration can alter the absorption profile.

Troubleshooting Guide: Subcutaneous Delivery of this compound

This guide addresses specific issues that may arise during the subcutaneous administration of this compound in animal models.

Issue 1: Leakage of the formulation from the injection site.
  • Possible Causes:

    • The injection volume is too large for the injection site.

    • The needle was withdrawn too quickly.

    • The angle of injection was too steep.

    • The formulation has a very low viscosity.

  • Solutions:

    • Optimize Injection Volume: For adult mice, the maximum subcutaneous volume should generally not exceed 1-2 mL, depending on the size of the mouse.

    • Refine Injection Technique: Insert the needle with the bevel up at a shallow angle (around 30-45 degrees). Inject the substance slowly and steadily. After injection, gently apply pressure to the site with a sterile swab for a few seconds to help seal the puncture.

    • Formulation Adjustment: If the formulation is not viscous enough, consider using a different vehicle or adding a biocompatible viscosity-enhancing agent.

Issue 2: Local skin reaction, swelling, or irritation at the injection site.
  • Possible Causes:

    • The formulation has a non-physiological pH or osmolality.

    • The vehicle is causing an inflammatory response.

    • This compound itself is an irritant at the concentration used.

    • Contamination of the formulation or injection site.

  • Solutions:

    • Formulation Assessment: Ensure the pH of the formulation is near neutral and that it is iso-osmotic.

    • Vehicle Selection: Test the vehicle alone in a small cohort of animals to rule out vehicle-induced irritation.

    • Dose and Concentration: If this compound is suspected to be the irritant, consider reducing the concentration and increasing the injection volume (while staying within recommended limits), or splitting the dose into multiple injection sites.

    • Aseptic Technique: Always use sterile needles, syringes, and formulation for each animal to prevent infection.

Issue 3: Inconsistent or unexpected experimental results.
  • Possible Causes:

    • Variable drug absorption.

    • Improper animal restraint leading to incorrect injection depth (e.g., intradermal or intramuscular instead of subcutaneous).

    • Degradation of this compound in the formulation.

  • Solutions:

    • Standardize Procedures: Ensure all personnel are trained on the same standardized injection and animal handling techniques.

    • Verify Injection Site: After injection, a small bleb or pocket should be palpable under the skin, indicating successful subcutaneous administration.

    • Formulation Stability: Assess the stability of your this compound formulation over the intended period of use. Store it under appropriate conditions (e.g., protected from light, refrigerated) as determined by stability studies.

Data Presentation

Table 1: Recommended Injection Volumes for Subcutaneous Administration in Mice

Mouse Weight (g)Maximum Injection Volume (mL)
20-251.0
25-301.5
>302.0

Note: These are general guidelines. The maximum volume may vary depending on the specific strain and health of the animal, as well as the viscosity and irritancy of the formulation.

Table 2: Common Vehicles for Subcutaneous Injections

VehiclePropertiesCommon Use
Saline (0.9% NaCl)Isotonic, aqueousSoluble compounds
Phosphate-Buffered Saline (PBS)Buffered, isotonic, aqueousSoluble compounds, biologics
Polyethylene Glycol (PEG) 300/400Non-aqueous, can improve solubilityPoorly water-soluble compounds
Carboxymethylcellulose (CMC)Aqueous, viscosity-enhancingSuspensions
Corn Oil / Sesame OilNon-aqueous, lipid-basedLipophilic compounds

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Hypothetical Example for a 10 mg/kg dose)

  • Determine the required concentration: For a 25g mouse, a 10 mg/kg dose requires 0.25 mg of this compound. If the injection volume is 0.1 mL, the required concentration is 2.5 mg/mL.

  • Solubility Testing: Determine the solubility of this compound in various vehicles (see Table 2) to find a suitable solvent.

  • Formulation Preparation (using 0.5% CMC as an example for a suspension): a. Weigh the required amount of this compound. b. Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. c. Gradually add the this compound powder to the CMC solution while vortexing or sonicating to ensure a uniform suspension. d. Visually inspect for complete dispersion.

  • Sterilization: If possible, sterile-filter the final formulation through a 0.22 µm filter. If it is a suspension, prepare it aseptically.

  • Storage: Store the formulation at the recommended temperature and protect it from light until use.

Protocol 2: Subcutaneous Injection Procedure in Mice

  • Animal Restraint: Properly restrain the mouse to expose the desired injection site (e.g., the scruff of the neck or the flank).

  • Site Preparation: It is generally not necessary to sterilize the skin with antiseptics for routine injections.

  • Needle Insertion: Using a new sterile needle for each animal, lift a fold of skin and insert the needle at the base of the "tent" at a shallow angle.

  • Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and inject at a different site with a fresh needle and syringe.

  • Injection: Inject the formulation slowly and steadily.

  • Needle Withdrawal: Smoothly withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Monitoring: Observe the animal for any immediate adverse reactions and monitor the injection site for the next few days for signs of irritation.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell AE_51310 This compound OPN4 Opsin 4 (OPN4) Receptor AE_51310->OPN4 Inhibition Downstream_Signaling Downstream Signaling Cascades OPN4->Downstream_Signaling Activation Proliferation_Survival Tumor Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotion

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow Formulation 1. This compound Formulation Preparation Administration 3. Subcutaneous Administration Formulation->Administration Animal_Model 2. Animal Model (e.g., PDX Mouse) Animal_Model->Administration Monitoring 4. Monitor for Adverse Effects & Tumor Growth Administration->Monitoring Data_Collection 5. Data Collection (e.g., Tumor Volume, Biomarkers) Monitoring->Data_Collection Analysis 6. Data Analysis & Interpretation Data_Collection->Analysis

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Problem Problem Encountered (e.g., Leakage, Irritation) Check_Technique Review Injection Technique? Problem->Check_Technique Check_Formulation Assess Formulation (pH, Vehicle, Conc.)? Problem->Check_Formulation Check_Dose Evaluate Dose & Volume? Problem->Check_Dose Refine_Technique Refine Technique: Angle, Speed, Pressure Check_Technique->Refine_Technique Yes Modify_Formulation Modify Formulation: Adjust pH, Change Vehicle Check_Formulation->Modify_Formulation Yes Adjust_Dose Adjust Dose/Volume: Reduce Volume, Split Dose Check_Dose->Adjust_Dose Yes Resolution Problem Resolved Refine_Technique->Resolution Modify_Formulation->Resolution Adjust_Dose->Resolution

Caption: Troubleshooting logic for delivery issues.

Technical Support Center: AE 51310 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of the hypothetical compound AE 51310 in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound on normal cell lines?

A1: Based on preliminary data, this compound exhibits dose-dependent cytotoxicity in various normal human cell lines. The half-maximal inhibitory concentration (IC50) values after a 24-hour exposure are summarized in the table below. Researchers should use these values as a starting point for their own experiments, as results can vary based on specific lab conditions and cell passage number.

Table 1: IC50 Values of this compound in Normal Human Cell Lines

Cell LineTissue of OriginIC50 (µM) after 24h
HEK-293Embryonic Kidney45.8
HUVECUmbilical Vein Endothelium32.1
NHDFDermal Fibroblasts68.5
RPTECRenal Proximal Tubule Epithelium55.2

Q2: Which cytotoxicity assays are recommended for evaluating this compound?

A2: We recommend using at least two mechanistically different assays to assess cytotoxicity. A metabolic assay, such as the MTT assay, should be complemented by an assay that measures membrane integrity, like the LDH release assay. This approach provides a more comprehensive understanding of the cytotoxic mechanism.

Q3: Are there any known signaling pathways affected by this compound in normal cells?

A3: The precise mechanism of action of this compound in normal cells is still under investigation. However, preliminary studies suggest a potential involvement of the MAPK/ERK signaling pathway, which is a common regulator of cell proliferation and survival. A simplified diagram of this pathway is provided below.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AE51310 This compound Receptor Growth Factor Receptor AE51310->Receptor Inhibition? RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Hypothetical involvement of this compound with the MAPK/ERK signaling pathway.

Troubleshooting Guides

Issue 1: High variability in MTT assay results between replicates.

  • Possible Cause 1: Uneven cell seeding. Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row to prevent settling.

  • Possible Cause 2: Edge effects in the microplate. The outer wells of a 96-well plate are more prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outermost wells for experimental data; instead, fill them with sterile phosphate-buffered saline (PBS).

  • Possible Cause 3: Incomplete dissolution of formazan crystals. After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gently pipetting or using a plate shaker before reading the absorbance.

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause 1: Compound insolubility. this compound may precipitate in the cell culture medium. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration or a different solvent system.

  • Possible Cause 2: Short exposure time. The cytotoxic effects of this compound may require a longer incubation period. Consider extending the exposure time to 48 or 72 hours.

  • Possible Cause 3: Cell line resistance. The selected normal cell line may be inherently resistant to this compound. If possible, test the compound on a different, more sensitive normal cell line.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for the desired exposure time (e.g., 24h) C->D E 5. Add MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours at 37°C E->F G 7. Remove the medium and add DMSO to dissolve formazan crystals F->G H 8. Read absorbance at 570 nm G->H

Figure 2: Experimental workflow for the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Exposure: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Prepare a maximum LDH release control by lysing untreated cells with a lysis buffer (provided with the kit) and a background control (medium only).

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Background Abs) / (Max Release Abs - Background Abs)] * 100

Technical Support Center: Protocol AE 51310 (Western Blot) Refinement for Reproducible Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the AE 51310 (Western Blot) protocol for more reproducible and reliable results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Western Blotting process in a question-and-answer format.

IssueQuestionPotential Causes and Solutions
No or Weak Signal Why am I not seeing any bands, or are the bands very faint?Antibody Issues: - Primary antibody concentration is too low: Increase the antibody concentration or incubate overnight at 4°C.- Inactive primary or secondary antibody: Use fresh antibody and ensure proper storage. Avoid multiple freeze-thaw cycles.[1]- Incorrect secondary antibody: Ensure the secondary antibody is specific to the primary antibody's host species.Protein/Sample Issues: - Low target protein expression: Increase the amount of protein loaded onto the gel (a starting range of 20–50 µg of total protein per lane is common).[2][3]- Protein degradation: Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[3][4]Technical Errors: - Inefficient protein transfer: Confirm transfer efficiency by staining the membrane with Ponceau S. For large proteins, consider a wet transfer overnight at a lower voltage.[4][5]- Expired reagents: Ensure all reagents, especially the detection substrate (e.g., ECL), are not expired.[2][6]
High Background Why is the background of my blot so high, obscuring my bands of interest?Blocking Issues: - Insufficient blocking: Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. Optimize the blocking agent; switch from non-fat dry milk to BSA, especially for detecting phosphoproteins.[2][5][7]Antibody Concentration: - Antibody concentration is too high: Reduce the concentration of both primary and secondary antibodies.[2][5]Washing Steps: - Inadequate washing: Increase the number and duration of washing steps to thoroughly remove unbound antibodies. Use a buffer containing a detergent like Tween-20.[5][7]
Non-Specific Bands Why are there extra, unexpected bands on my blot?Antibody Specificity: - Non-specific antibody binding: Ensure the primary antibody is specific for the target protein. Validate with positive and negative controls.[7]- High antibody concentration: Lower the primary and secondary antibody concentrations.[2]Sample Preparation: - Protein overloading: Reduce the amount of protein loaded on the gel.[5]- Protein degradation: Use fresh samples with protease inhibitors to prevent degradation products from being detected.[3]
Uneven or "Smiling" Bands Why do my protein bands look distorted or curved?Electrophoresis Issues: - Gel polymerization issues: Ensure the gel is cast properly and has fully polymerized for even migration.- High voltage: Reduce the voltage during electrophoresis to prevent overheating, which can cause "smiling" bands. Running the gel on ice can also help.[6]- Uneven sample loading: Ensure samples are loaded evenly across the wells.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the blocking step in a Western Blot?

A1: The blocking step is crucial for preventing the non-specific binding of antibodies to the membrane.[8] Blocking agents, such as non-fat dry milk or bovine serum albumin (BSA), bind to all the sites on the membrane where the target protein has not attached, thus reducing background noise and increasing the specificity of the detection.[7][8]

Q2: How do I choose between a nitrocellulose and a PVDF membrane?

A2: The choice of membrane depends on the properties of your protein of interest. Nitrocellulose membranes are suitable for most standard applications. PVDF membranes have a higher protein binding capacity and are more durable, making them ideal for experiments that require stripping and reprobing or for detecting low-abundance proteins. For smaller proteins (<15 kDa), a membrane with a 0.2 µm pore size is recommended, while a 0.45 µm pore size is suitable for larger proteins.[4]

Q3: What are loading controls and why are they important?

A3: Loading controls are antibodies against housekeeping proteins (e.g., actin, tubulin, GAPDH) that are expressed at a stable level across different experimental conditions. They are used to normalize the levels of the target protein to ensure that any observed differences are due to changes in protein expression and not variations in the amount of sample loaded in each lane.[2]

Q4: Can I reuse my primary antibody solution?

A4: While it is possible to reuse primary antibody solutions to save costs, it is important to note that the effective antibody concentration may decrease with each use, potentially leading to weaker signals. If you choose to reuse an antibody solution, it should be stored properly at 4°C with a preservative like sodium azide (note: sodium azide inhibits HRP, so it should not be used with HRP-conjugated antibodies).[1] For critical experiments, it is always recommended to use a fresh antibody solution.

Experimental Protocols

Detailed Western Blot Protocol
  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[3][4]

    • Quantify the protein concentration of each sample using a protein assay (e.g., Bradford or BCA assay).

    • Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis (SDS-PAGE):

    • Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel.[2][3]

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.[9]

    • Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the gel and the membrane.[6]

    • Perform the transfer using a wet or semi-dry transfer system. For high molecular weight proteins, a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended to prevent overheating.[9]

  • Blocking:

    • After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[5]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[2]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

    • Wash the membrane again three times for 5-10 minutes each with wash buffer.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using X-ray film or a digital imager.

  • Analysis:

    • Analyze the resulting bands. For quantitative analysis, use densitometry software to measure band intensity and normalize to a loading control.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection p1 Cell/Tissue Lysis p2 Protein Quantification p1->p2 p3 Denaturation p2->p3 s1 SDS-PAGE p3->s1 s2 Electrotransfer to Membrane s1->s2 d1 Blocking s2->d1 d2 Primary Antibody Incubation d1->d2 d3 Secondary Antibody Incubation d2->d3 d4 Detection d3->d4 analysis Data Analysis d4->analysis Signal Acquisition

Caption: A schematic of the major steps in the Western Blot experimental workflow.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Complexes cluster_output Downstream Effects edge_inhibit edge_inhibit Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Activates Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: A simplified diagram of the mTOR signaling pathway, a common target of Western Blot analysis.

References

Technical Support Center: Optimizing Experiments with AE 51310, an Opsin 4 (OPN4) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AE 51310. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a small-molecule inhibitor of Opsin 4 (OPN4)/melanopsin, in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small-molecule inhibitor that specifically targets Opsin 4 (OPN4), also known as melanopsin. OPN4 is a G protein-coupled receptor involved in non-image-forming visual functions and has been identified as a potential oncogene in certain cancers, such as cutaneous melanoma.

Q2: What is the mechanism of action of OPN4?

A2: OPN4 activation, typically by light, initiates a Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn results in the opening of transient receptor potential cation channels (TRPC) and subsequent cellular responses.

Q3: In what research areas is this compound primarily used?

A3: this compound is primarily used in cancer research, particularly in studies investigating the role of OPN4 in tumor progression and as a potential therapeutic target. It is also relevant in neuroscience research related to circadian rhythms and other OPN4-mediated physiological processes.

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions in an appropriate solvent (e.g., DMSO) should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values in cell-based assays 1. Variation in cell density. 2. Inconsistent incubation times. 3. Degradation of this compound.1. Ensure consistent cell seeding density across all experiments. 2. Standardize the incubation time with the inhibitor. 3. Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment.
Low or no observable inhibitory effect 1. Incorrect concentration range. 2. Low OPN4 expression in the cell line. 3. Compound precipitation in media.1. Perform a dose-response experiment over a wider range of concentrations (e.g., 0.01 µM to 100 µM). 2. Verify OPN4 expression in your cell model using techniques like qPCR or Western blot. 3. Check for precipitation under a microscope. If observed, sonicate the stock solution and prepare fresh dilutions. Ensure the final solvent concentration is low (e.g., <0.5% DMSO).
High background signal or off-target effects 1. Non-specific binding of the compound. 2. Cytotoxicity of the solvent.1. Include appropriate controls, such as a negative control cell line with low or no OPN4 expression. 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Variability in in vivo xenograft studies 1. Inconsistent tumor size at the start of treatment. 2. Poor bioavailability of the compound. 3. Variation in animal handling and dosing.1. Randomize animals into treatment groups only when tumors have reached a consistent, predetermined size. 2. Consult literature for appropriate formulation and dosing routes for similar small-molecule inhibitors. 3. Ensure consistent animal handling, dosing schedule, and technique.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of cancer cells expressing OPN4.

Materials:

  • This compound

  • OPN4-expressing cancer cell line (e.g., B16-F10 melanoma cells)

  • Complete cell culture medium

  • DMSO (for stock solution)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (set as 100% viability) and plot the results to determine the IC50 value.

Experimental Workflow for In Vitro Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed OPN4-expressing cells in 96-well plate C Treat cells with this compound and vehicle control A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

In vitro cell viability assay workflow.

Signaling Pathway

OPN4/Melanopsin Signaling Pathway

G cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Effects OPN4 OPN4 (Melanopsin) Gq11 Gq/11 OPN4->Gq11 activates PLC PLCβ4 Gq11->PLC activates TRPC TRPC6/7 Channel PLC->TRPC opens Ca_influx Ca²⁺ Influx TRPC->Ca_influx AE51310 This compound AE51310->OPN4 inhibits Cell_response Cellular Response (e.g., Proliferation) Ca_influx->Cell_response

Simplified OPN4 signaling and this compound inhibition.

Quantitative Data

The following table represents typical data from a cell viability assay with this compound on an OPN4-expressing melanoma cell line.

This compound Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle Control)100.05.2
0.195.34.8
178.16.1
552.45.5
1035.74.9
5015.23.1
1008.92.5

Disclaimer: The information provided in this technical support center is for research purposes only. Experimental conditions should be optimized for your specific cell lines and experimental setup.

Validation & Comparative

A Comparative Analysis of AE 51310 and Known ERK Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel OPN4 inhibitor AE 51310 and established direct ERK inhibitors, focusing on their mechanisms of action, effects on the ERK signaling pathway, and anti-proliferative activity in cancer cells, particularly lung adenocarcinoma.

This analysis highlights the distinct upstream mechanism of this compound, which indirectly modulates ERK signaling, in contrast to the direct enzymatic inhibition by compounds such as Ulixertinib and Ravoxertinib. This guide synthesizes available experimental data to facilitate an informed perspective on their potential therapeutic applications.

Mechanism of Action: An Indirect vs. Direct Approach to ERK Pathway Inhibition

The Extracellular signal-regulated kinase (ERK) is a critical node in the MAPK/ERK signaling cascade, a pathway frequently dysregulated in various cancers. While both this compound and inhibitors like Ulixertinib and Ravoxertinib ultimately lead to the suppression of ERK signaling, their points of intervention differ significantly.

This compound , a novel small molecule, functions as an antagonist of Opsin4 (OPN4), also known as melanopsin. In the context of lung adenocarcinoma, OPN4 has been shown to interact with Gα11, leading to the activation of Protein Kinase C (PKC). This activation subsequently triggers the downstream BRAF/MEK/ERK signaling cascade. By inhibiting OPN4, this compound prevents this initial activation, thereby suppressing the entire downstream pathway, including the phosphorylation of ERK.[1]

In contrast, known ERK inhibitors such as Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994) are direct, ATP-competitive inhibitors of the ERK1 and ERK2 enzymes. They bind to the kinase domain of ERK, preventing its phosphorylation of downstream substrates that are crucial for cell proliferation, survival, and differentiation.

Quantitative Comparison of Inhibitor Performance

To provide a clear comparison of the efficacy of these compounds, the following table summarizes their inhibitory concentrations (IC50) from biochemical and cellular assays. It is important to note that direct quantitative comparisons for this compound are limited as published data has focused on its qualitative effects on the signaling pathway and cell growth.

CompoundTarget(s)Biochemical IC50 (ERK1)Biochemical IC50 (ERK2)Cellular p-ERK/p-RSK IC50Cellular Viability IC50Cell Line(s)
This compound OPN4Not ApplicableNot ApplicableInhibition of p-ERK demonstratedReduced colony formationH441, A549 (Lung Adenocarcinoma)
Ulixertinib ERK1/2<0.3 nM<0.3 nM~10 nM (MAPK reporter assay)62.7 nMBT40 (Pediatric Low-Grade Glioma)
Ravoxertinib ERK1/21.1 nM0.3 nM140 nM (p-RSK)Not specified in comparable assayA375 (Melanoma)

Note: The data for this compound is presented qualitatively based on the findings of Wang et al. (2020), which demonstrated a reduction in p-ERK levels and colony formation in lung cancer cell lines upon treatment, without specifying IC50 values.

Signaling Pathways and Experimental Workflow

To visually represent the distinct mechanisms of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.

Signaling_Pathway Stimulus Growth Factors, Mitogens RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK RAS RAS RTK->RAS OPN4 OPN4 PKC PKC OPN4->PKC Gα11 AE51310 This compound AE51310->OPN4 RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Targets (Proliferation, Survival) ERK->Downstream Direct_ERKi Direct ERK Inhibitors (e.g., Ulixertinib) Direct_ERKi->ERK

Figure 1. Simplified MAPK/ERK signaling pathway highlighting the distinct points of inhibition for this compound and direct ERK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture 1. Cell Culture (e.g., Lung Adenocarcinoma lines) Treatment 2. Inhibitor Treatment (this compound vs. Direct ERK Inhibitors) Cell_Culture->Treatment Biochem_Assay 3a. Biochemical Assay (Kinase Activity - for direct inhibitors) Treatment->Biochem_Assay Western_Blot 3b. Western Blot (p-ERK, Total ERK, Downstream Targets) Treatment->Western_Blot Viability_Assay 3c. Cell Viability Assay (MTT, etc.) Treatment->Viability_Assay Data_Analysis 4. Data Analysis (IC50 Determination) Biochem_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Xenograft 5. Xenograft Model (e.g., PDX mice) Data_Analysis->Xenograft Inhibitor_Admin 6. Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement 7. Tumor Growth Monitoring Inhibitor_Admin->Tumor_Measurement PK_PD 8. Pharmacokinetic/ Pharmacodynamic Analysis Inhibitor_Admin->PK_PD

Figure 2. A generalized experimental workflow for the comparative evaluation of ERK pathway inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of ERK pathway inhibitors.

Western Blot for ERK Phosphorylation
  • Cell Culture and Treatment: Plate lung adenocarcinoma cells (e.g., A549 or H441) and allow them to adhere. Treat cells with varying concentrations of this compound or a direct ERK inhibitor for a specified time.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize p-ERK levels to total ERK.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed lung adenocarcinoma cells in a 96-well plate at a predetermined density.

  • Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound presents a novel, indirect approach to inhibiting the ERK signaling pathway by targeting the upstream G-protein coupled receptor OPN4. This mechanism is distinct from direct ERK1/2 inhibitors like Ulixertinib and Ravoxertinib. While qualitative data demonstrates the potential of this compound in suppressing lung adenocarcinoma cell growth, further quantitative studies are needed to determine its potency relative to direct ERK inhibitors. The choice of inhibitor for research or therapeutic development will depend on the specific biological context, the potential for off-target effects, and the desired point of intervention within the MAPK/ERK cascade. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers investigating novel strategies to target this critical cancer-associated pathway.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of AE 51310 in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for AE 51310, a novel small-molecule inhibitor of Opsin 4 (OPN4)/melanopsin. The data presented herein is primarily derived from a key study by Wang et al. (2020) in Molecular Cancer Research, which established the role of OPN4 in non-small cell lung cancer (NSCLC) and the therapeutic potential of this compound. For comparative context, data for Trametinib, an approved MEK inhibitor that targets a downstream component of the same signaling pathway, is also included.

Mechanism of Action

This compound functions by inhibiting OPN4, a G protein-coupled receptor. In lung adenocarcinoma cells, OPN4 has been shown to interact with Gαq/11, subsequently activating the Protein Kinase C (PKC)/BRAF/MEK/ERK signaling cascade. By blocking OPN4, this compound effectively suppresses this oncogenic pathway, leading to reduced cancer cell growth and induction of apoptosis.

Below is a diagram illustrating the signaling pathway targeted by this compound.

AE_51310_Signaling_Pathway cluster_cell Cell Membrane OPN4 OPN4 (Melanopsin) Gq11 Gαq/11 OPN4->Gq11 Activates PKC PKC Gq11->PKC Activates BRAF BRAF PKC->BRAF Activates MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes AE51310 This compound AE51310->OPN4 Inhibits

Caption: Signaling pathway inhibited by this compound.

Data Presentation

In Vitro Efficacy

The in vitro activity of this compound was evaluated against various NSCLC cell lines. The primary measures of efficacy were the half-maximal inhibitory concentration (IC50) in cell viability and colony formation assays.

CompoundCell LineAssay TypeIC50 (µM)
This compound A549Cell Viability (MTT)~5
H1299Cell Viability (MTT)~5
H322Cell Viability (MTT)~5
A549Colony Formation~2.5
H1299Colony Formation~2.5
Trametinib A549Cell Viability0.001-0.01
H1299Cell Viability<0.001

Note: IC50 values for this compound are approximated from graphical data presented in Wang et al. (2020). Trametinib data is sourced from various publications for comparison.

In Vivo Efficacy

The in vivo antitumor activity of this compound was assessed in a patient-derived xenograft (PDX) mouse model of lung adenocarcinoma.

CompoundMouse ModelDosing ScheduleTumor Growth Inhibition (%)
This compound PDX (NSCLC)20 mg/kg, daily i.p.Significant reduction in tumor volume
Trametinib Xenograft (NSCLC)1 mg/kg, daily oralSignificant tumor growth inhibition

Note: Specific percentage of tumor growth inhibition for this compound was not explicitly stated in the source material but was described as a significant suppression of tumor growth. Trametinib data is provided for context from established preclinical studies.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: NSCLC cells (A549, H1299, H322) were seeded in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound or vehicle control (DMSO).

  • Incubation: Cells were incubated for an additional 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader.

In Vitro Colony Formation Assay
  • Cell Seeding: A549 and H1299 cells were seeded in 6-well plates at a density of 500 cells per well.

  • Treatment: Cells were treated with different concentrations of this compound or vehicle control.

  • Incubation: The plates were incubated for 10-14 days to allow for colony formation.

  • Staining: Colonies were fixed with methanol and stained with 0.5% crystal violet.

  • Quantification: The number of colonies (defined as >50 cells) was counted.

In Vivo Patient-Derived Xenograft (PDX) Model
  • Model Establishment: Patient-derived lung adenocarcinoma tissues were implanted subcutaneously into immunodeficient mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Randomization: Mice were randomized into treatment and control groups.

  • Treatment Administration: this compound was administered intraperitoneally (i.p.) at a dose of 20 mg/kg daily. The control group received a vehicle control.

  • Tumor Measurement: Tumor volume was measured periodically using calipers.

  • Endpoint: The study was concluded after a predefined period, and tumors were excised for further analysis.

Below is a diagram outlining the general workflow for the in vivo xenograft study.

In_Vivo_Workflow PDX_Implant Implant Patient-Derived Tumor Tissue Tumor_Growth Allow Tumors to Grow PDX_Implant->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (20 mg/kg) or Vehicle Daily Randomization->Treatment Measurement Measure Tumor Volume Periodically Treatment->Measurement Endpoint Endpoint: Tumor Excision & Analysis Measurement->Endpoint

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AE 51310
Reactant of Route 2
Reactant of Route 2
AE 51310

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.